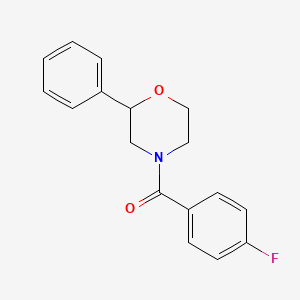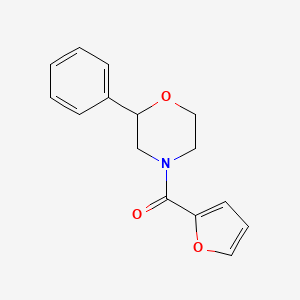![molecular formula C18H18F2N2O4S B6499621 2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 953962-42-0](/img/structure/B6499621.png)
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide, also known as DFMO, is a synthetic molecule that has been used in a variety of laboratory experiments. DFMO is a sulfonamide derivative of 2,4-difluorobenzene, and is widely used as an inhibitor of polyamine biosynthesis. It has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its use in other scientific research applications.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain types of cancer cells, and has also been used to study the effects of polyamine biosynthesis inhibition in other cell types. Additionally, this compound has been shown to be effective in the study of cell cycle progression and cell death.
Wirkmechanismus
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide works by inhibiting the biosynthesis of polyamines, which are essential for the growth and proliferation of certain cell types. Specifically, this compound inhibits the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines. This inhibition of ornithine decarboxylase leads to a decrease in the production of polyamines, resulting in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of certain types of cancer cells. In cell culture studies, this compound has been shown to induce cell cycle arrest and apoptosis in a variety of tumor cell lines. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive, has a high degree of specificity, and is easy to synthesize. Additionally, this compound is non-toxic and has a low potential for drug-drug interactions. However, this compound also has some limitations for use in laboratory experiments. For example, it is not effective against all types of cancer cells, and its effects can be reversed by high concentrations of polyamines.
Zukünftige Richtungen
The use of 2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide in scientific research applications is still in its early stages, and there are many potential future directions for its use. For example, this compound could be used in the study of other types of cancer cells, as well as in the development of new drugs for the treatment of cancer. Additionally, this compound could be used to study the effects of polyamine biosynthesis inhibition in other cell types, such as stem cells and neurons. Furthermore, this compound could be used to study the effects of polyamine biosynthesis inhibition on other biological processes, such as aging and development. Finally, this compound could be used to study the effects of polyamine biosynthesis inhibition on the metabolism of other molecules, such as fatty acids and proteins.
Synthesemethoden
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide can be synthesized in a two-step process. The first step involves the reaction of 2,4-difluorobenzene-1-sulfonylchloride with 4-morpholineethanol. The second step involves the reaction of the resulting product with sodium hydroxide to form the desired this compound molecule.
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-6-7-17(15(20)10-14)27(24,25)21-11-18(23)22-8-9-26-16(12-22)13-4-2-1-3-5-13/h1-7,10,16,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUJPUHQMXTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)
![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)


![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)

![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)
![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
